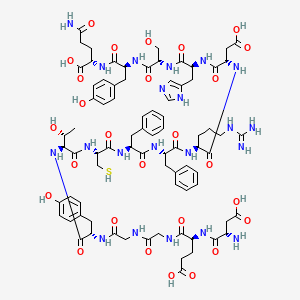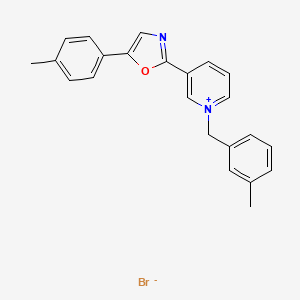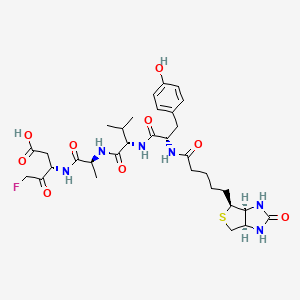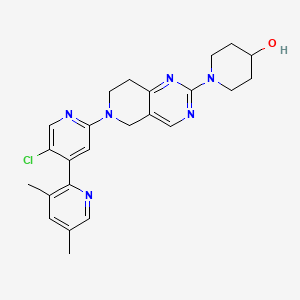
Smo-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Smo-IN-4 is a potent and orally active smoothened antagonist with significant antitumor activity. It is primarily used in scientific research for its ability to inhibit the smoothened receptor, a key component in the Hedgehog signaling pathway. This pathway is crucial for embryonic development and has been implicated in various cancers when dysregulated .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Smo-IN-4 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of a tetrahydropyrido[4,3-d]pyrimidine core, followed by functional group modifications to achieve the desired biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control to meet research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions
Smo-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .
Applications De Recherche Scientifique
Smo-IN-4 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the Hedgehog signaling pathway and its role in various chemical processes.
Biology: Helps in understanding the molecular mechanisms of cell signaling and development.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly those involving the Hedgehog pathway.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the smoothened receptor.
Mécanisme D'action
Smo-IN-4 exerts its effects by binding to the smoothened receptor, thereby inhibiting its activity. This inhibition disrupts the Hedgehog signaling pathway, which is essential for cell growth and differentiation. The compound specifically targets the smoothened receptor, preventing it from transmitting signals that promote tumor growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vismodegib: Another smoothened antagonist used in cancer therapy.
Sonidegib: Similar to vismodegib, used for treating basal cell carcinoma.
Cyclopamine: A natural product that inhibits the smoothened receptor.
Uniqueness of Smo-IN-4
This compound stands out due to its high potency and oral bioavailability. It has shown significant antitumor activity in preclinical studies, making it a valuable tool for research and potential therapeutic development .
Propriétés
Formule moléculaire |
C24H27ClN6O |
|---|---|
Poids moléculaire |
451.0 g/mol |
Nom IUPAC |
1-[6-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C24H27ClN6O/c1-15-9-16(2)23(27-11-15)19-10-22(26-13-20(19)25)31-8-5-21-17(14-31)12-28-24(29-21)30-6-3-18(32)4-7-30/h9-13,18,32H,3-8,14H2,1-2H3 |
Clé InChI |
BVTMKVMHASHMOK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCC4=NC(=NC=C4C3)N5CCC(CC5)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12375435.png)
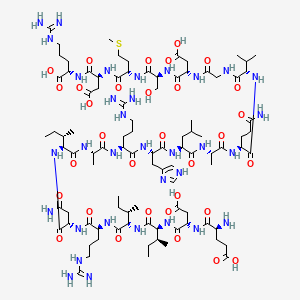
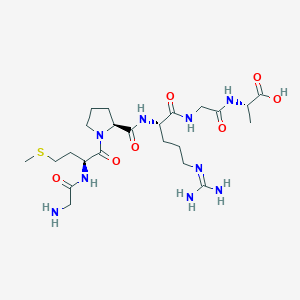
![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)
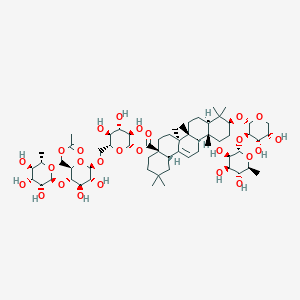
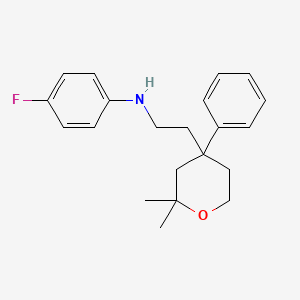
![N-[6-[[(7E,11Z,23E)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12375461.png)
![2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B12375468.png)
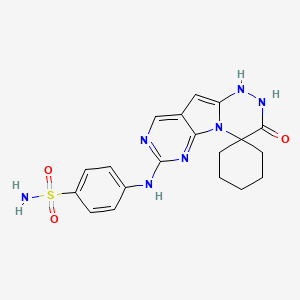
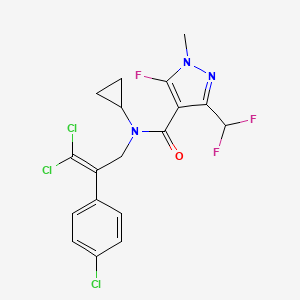
![GeXIVA[1,2]](/img/structure/B12375486.png)
